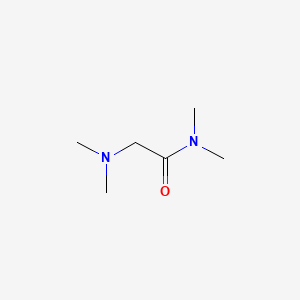
Acetonitrile,(2-thioxo-4-thiazolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is a heterocyclic compound containing a thiazolidine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- typically involves the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid. This reaction is often carried out under reflux conditions in the presence of a catalyst such as CoFe2O4@SiO2/PrNH2 nanoparticles . The reaction yields thiazolidine derivatives with high selectivity and purity.
Industrial Production Methods
Industrial production methods for Acetonitrile,(2-thioxo-4-thiazolidinylidene)- often involve multicomponent reactions and green chemistry approaches to improve yield and reduce environmental impact. These methods include the use of nano-catalysis and click reactions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve refluxing in solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Scientific Research Applications
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Acetonitrile,(2-thioxo-4-thiazolidinylidene)- involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetonitrile,(2-thioxo-4-thiazolidinylidene)- include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Acetonitrile,(2-thioxo-4-thiazolidinylidene)- is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields .
Properties
Molecular Formula |
C5H4N2S2 |
|---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
(2E)-2-(2-sulfanylidene-1,3-thiazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H4N2S2/c6-2-1-4-3-9-5(8)7-4/h1H,3H2,(H,7,8)/b4-1+ |
InChI Key |
DPUAAZOPCAPQJH-DAFODLJHSA-N |
Isomeric SMILES |
C1/C(=C\C#N)/NC(=S)S1 |
Canonical SMILES |
C1C(=CC#N)NC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)


![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)

![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)





